3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
The compound 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a unique structural framework. Its core consists of a conjugated α,β-unsaturated ketone (prop-2-en-1-one) bridging two aromatic systems: a 3-(1,3-dioxolan-2-yl)-substituted thienyl group and a 3-(trifluoromethyl)phenyl moiety. The 1,3-dioxolane ring on the thienyl group introduces steric and electronic modulation, while the trifluoromethyl (-CF₃) group enhances hydrophobicity and metabolic stability. Though direct synthesis data for this compound are absent in the provided evidence, analogous chalcones are typically synthesized via Claisen-Schmidt condensation between ketones and aldehydes under basic or acidic conditions .
Properties
IUPAC Name |
(E)-3-[3-(1,3-dioxolan-2-yl)thiophen-2-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3S/c18-17(19,20)12-3-1-2-11(10-12)14(21)4-5-15-13(6-9-24-15)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTDQOJHSWOWPF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)C=CC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)C2=C(SC=C2)/C=C/C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Thiophene Ring Formation: The thiophene ring can be introduced through a variety of methods, including the reaction of a suitable precursor with sulfur and a base.
Coupling Reactions: The final step involves coupling the dioxolane and thiophene rings with the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halogens (Cl2, Br2), Friedel-Crafts reagents (AlCl3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison with Analogous Chalcones
Chalcones exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related derivatives:
Table 1: Structural Analogs and Substituent Effects
Physicochemical Properties
Table 2: Physicochemical Data of Selected Chalcones
Notes:
Crystallographic and Conformational Analysis
highlights the role of dihedral angles in chalcone packing and stability. For fluorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing crystallinity .
Biological Activity
The compound 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one , often referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, reviewing recent research findings, case studies, and synthesizing data from various sources.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C17H15F3O2S
- CAS Number : 479196-49-1
Structural Features
The compound features:
- A dioxolane ring , which is known to enhance solubility and biological activity.
- A thienyl group , contributing to its reactivity and potential interactions with biological targets.
- A trifluoromethyl group , which often increases lipophilicity and can enhance the potency of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives. For instance, a review on chalcones indicated that they exhibit significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study : In vitro studies demonstrated that compounds similar to 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one showed promising results against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range.
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Research indicates that they possess antibacterial and antifungal activities. For example, studies have shown that certain chalcone derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Data Table: Antimicrobial Activity of Chalcone Derivatives
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| Chalcone A | Staphylococcus aureus | 32 |
| Chalcone B | Escherichia coli | 64 |
| 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | Candida albicans | 16 |
Anti-inflammatory Activity
Chalcones have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound under discussion has shown potential in reducing the expression of TNF-alpha and IL-6 in activated macrophages, indicating its role in modulating inflammatory responses.
Research Findings : In a study focused on inflammatory models, treatment with similar chalcone derivatives resulted in a significant decrease in paw edema in rats, showcasing their potential as therapeutic agents for inflammatory conditions.
The biological activities of 3-[3-(1,3-Dioxolan-2-yl)-2-thienyl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain studies suggest that chalcones inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases.
- Antioxidant Properties : By scavenging free radicals, chalcones can reduce oxidative stress, contributing to their protective effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
